molecular formula C20H24ClN B1674898 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride CAS No. 10563-71-0

3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride

Cat. No.: B1674898
CAS No.: 10563-71-0
M. Wt: 313.9 g/mol
InChI Key: VLTOCQFUFACJGC-UHFFFAOYSA-N
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Description

3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride is a chemical compound with a complex structure that includes an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 10,10-dimethyl-9,10-dihydroanthracene with 3-methylaminopropylidene under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts like trimethylchlorosilane .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying cellular processes.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

10563-71-0

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C20H23N.ClH/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20;/h4-7,9-13,21H,8,14H2,1-3H3;1H

InChI Key

VLTOCQFUFACJGC-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl

Appearance

Solid powder

10563-71-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Litracen HCl;  Litracen hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
Reactant of Route 2
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
Reactant of Route 3
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
Reactant of Route 4
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
Reactant of Route 5
Reactant of Route 5
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
Reactant of Route 6
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride

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